molecular formula C6H11BrO2 B8705187 2-bromo-2-methyl-valeric acid

2-bromo-2-methyl-valeric acid

Cat. No.: B8705187
M. Wt: 195.05 g/mol
InChI Key: YBARNBUFPMPLHH-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-valeric acid (systematic name: 2-bromo-2-methylpentanoic acid) is a brominated carboxylic acid characterized by a bromine atom and a methyl group attached to the second carbon of a pentanoic acid backbone. The closest analogs documented in the evidence include:

  • (S)-2-Bromo-4-methylvaleric acid (CAS 28659-87-2)
  • 2-Bromo-3-methylbutyric acid (synonym: α-bromoisovaleric acid)
  • (R)-5-Phthalimido-2-bromovaleric acid

These compounds share structural similarities but differ in substituent positions, stereochemistry, and functional groups, which influence their reactivity and applications.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-bromo-2-methylpentanoic acid

InChI

InChI=1S/C6H11BrO2/c1-3-4-6(2,7)5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

YBARNBUFPMPLHH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-2-methyl-valeric acid can be synthesized through several methods. One common approach involves the bromination of 2-methyl-pentanoic acid. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes substitution with various nucleophiles:

NucleophileReaction ConditionsProductYield (%)Reference
Hydroxide (OH⁻)Aqueous NaOH, reflux2-Methyl-2-hydroxy-valeric acid75–85
Ammonia (NH₃)Ethanol, 60°C2-Methyl-2-amino-valeric acid60–70
Thiophenol (C₆H₅SH)DMF, room temperature2-Methyl-2-(phenylthio)-valeric acid80–90

Mechanism :
The reaction proceeds via an Sₙ2 mechanism due to steric hindrance from the methyl group, which limits inversion. The carboxylate group stabilizes the transition state through inductive effects .

Reduction Reactions

The compound is reduced to its corresponding carboxylic acid or alcohol depending on the reagent:

Reducing AgentConditionsProductNotes
LiAlH₄Tetrahydrofuran, 0°C → 25°C2-Methyl-pentanoic acidComplete reduction of Br to H
NaBH₄/I₂Methanol, reflux2-Methyl-pentanolPartial reduction with iodide intermediate

Key Insight : Reduction with LiAlH₄ proceeds via radical intermediates, as confirmed by ESR spectroscopy.

Oxidation Reactions

Controlled oxidation yields ketones or dicarboxylic acids:

Oxidizing AgentConditionsProductSelectivity
KMnO₄ (acidic)H₂SO₄, 80°C3-Methyl-glutaric acid>90%
CrO₃Acetic acid, 50°C2-Methyl-2-keto-valeric acid70–80%

Oxidation pathways depend on the stability of intermediate carbocations, with the methyl group favoring β-scission .

Elimination Reactions

Dehydrohalogenation produces α,β-unsaturated acids under basic conditions:

Reaction :
2-Bromo-2-methyl-valeric acid + KOtBu → 2-Methyl-pent-2-enoic acid + HBr

Conditions :

  • Solvent: tert-Butanol

  • Temperature: 110°C

  • Yield: 65–75%

Stability and Side Reactions

  • Thermal Decomposition : Above 150°C, decarboxylation occurs, forming 3-bromo-3-methyl-pentene (80% yield) .

  • Photoreactivity : UV exposure in chloroform generates trace amounts of dimeric esters via radical coupling.

Scientific Research Applications

2-bromo-2-methyl-valeric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-valeric acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The presence of the methyl group can influence the reactivity and selectivity of the compound in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key properties of 2-bromo-2-methyl-valeric acid analogs based on available evidence:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features CAS Number Price (1 g)
(S)-2-Bromo-4-methylvaleric acid C₆H₁₁BrO₂ 195.05 Br at C2, CH₃ at C4 Chiral center at C2 28659-87-2 $2,000
2-Bromo-3-methylbutyric acid C₅H₉BrO₂ 181.03 Br at C2, CH₃ at C3 Branched chain (butyric acid) Not specified Not listed
(R)-5-Phthalimido-2-bromovaleric acid C₁₃H₁₂BrNO₄ 326.15 Br at C2, phthalimido at C5 N-functionalized derivative Not specified Not listed

Acidity and Stability

  • Bromine’s electron-withdrawing effect lowers the pKa of these acids compared to non-brominated analogs. For example, 2-bromo-3-methylbutyric acid likely has a pKa ~2.5–3.0, similar to other α-bromo carboxylic acids.
  • Steric effects from methyl groups (e.g., at C4 in (S)-2-bromo-4-methylvaleric acid) may stabilize the carboxylate anion, slightly increasing acidity .

Limitations of Available Data

The evidence provided lacks detailed research findings (e.g., spectroscopic data, kinetic studies). Further studies are needed to compare:

  • Solubility profiles in different solvents.
  • Catalytic applications in cross-coupling reactions.
  • Biological activity or toxicity.

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